molecular formula C15H18FN3O2S B5410100 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B5410100
M. Wt: 323.4 g/mol
InChI Key: WBRIWOSEPKXMBS-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a pyrazole ring and a sulfonyl group adds to its chemical diversity, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves multiple steps, typically starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The sulfonyl group is usually introduced via sulfonation reactions using sulfonyl chlorides . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .

Chemical Reactions Analysis

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature settings. Major products formed from these reactions include various substituted quinoline and pyrazole derivatives .

Comparison with Similar Compounds

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-3-18-10-14(9-17-18)22(20,21)19-11(2)4-5-12-8-13(16)6-7-15(12)19/h6-11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRIWOSEPKXMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2C(CCC3=C2C=CC(=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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